molecular formula C13H14BrNO2 B2887867 7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396757-39-3

7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2887867
CAS No.: 1396757-39-3
M. Wt: 296.164
InChI Key: JGNQPTRIVNAUJV-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in the molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Synthesis of CCR5 Antagonists

A study by Ikemoto et al. (2005) details a practical method for synthesizing CCR5 antagonists using 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, a derivative of the compound . This synthesis pathway is significant for developing orally active CCR5 antagonists, which are important in the field of HIV/AIDS research and treatment (Ikemoto et al., 2005).

Dopamine Receptor Ligands

Research conducted by Neumeyer et al. (1991) explored the synthesis of compounds with high affinity at the D1 dopamine receptor, including derivatives similar to the compound . These studies are crucial in understanding and developing treatments for neurological disorders, such as Parkinson’s disease (Neumeyer et al., 1991).

Dopaminergic Activity Studies

A study by Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, closely related to the target compound, as agonists of dopamine receptors. These compounds have potential applications in understanding and treating conditions related to dopaminergic activity in the brain (Pfeiffer et al., 1982).

Chemical and Crystallography Studies

Research into the physical and physicochemical properties of similar benzazepine derivatives, such as the one analyzed by Althaus et al. (1986), provides essential insights into the structural and functional aspects of these compounds. Such studies are fundamental in drug development and material science (Althaus et al., 1986).

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

7-bromo-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNQPTRIVNAUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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